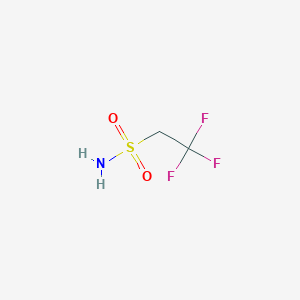
2,2,2-Trifluoroethane-1-sulfonamide
Vue d'ensemble
Description
2,2,2-Trifluoroethane-1-sulfonamide (TFESA) is a fluorinated sulfonamide compound with a wide range of applications in the fields of scientific research and laboratory experiments. It is a colorless, practically odorless liquid with a melting point of -20°C and a boiling point of 82°C. Due to its low volatility and low toxicity, it is a preferred solvent for many applications. TFESA is used in various scientific research applications and laboratory experiments, such as in the synthesis of other compounds, as a solvent for extraction, and as a reagent for chemical reactions.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
2,2,2-Trifluoroethane-1-sulfonamide, along with other triflamides, are pivotal in organic chemistry. They are extensively utilized as reagents, catalysts, or additives in numerous reactions. The high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties of triflamides like this compound make them ideal for a wide variety of organic reactions. These compounds are involved in cycloaddition reactions, Friedel–Crafts reactions, condensation reactions, heterocyclization, and many others. Additionally, triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, producing useful building blocks in organic synthesis, catalysts, and ligands in metal complex catalysis (Moskalik & Astakhova, 2022).
Catalysis and Polycyclic System Formation
Trifluoromethanesulfonic (triflic) acid, closely related to trifluoroethane sulfonamides, serves as an excellent catalyst for inducing cyclisations of homoallylic sulfonamides to produce pyrrolidines. These reactions are vital for the efficient formation of polycyclic systems, which are important in various synthetic applications, including medicinal chemistry (Haskins & Knight, 2002).
Environmental Applications
This compound derivatives have been studied in environmental contexts as well. For instance, they are investigated in the structure and transformation products of firefighting foam surfactants like Forafac®1157. Understanding these compounds' behavior in the environment is crucial, particularly their biotransformation and potential environmental impacts (Moe et al., 2012).
Glycosaminoglycan Synthesis
In the field of biochemistry, this compound-related compounds, such as 2,2,2-Trifluorodiazoethane, have been explored for protecting sulfo groups on hexosamine monosaccharides. This is particularly relevant for the synthesis of glucosamine and galactosamine building blocks in glycosaminoglycan synthesis (Karst, Islam, & Linhardt, 2003).
Formation of Heterocycles
The ability of sulfonamides, including trifluoromethanesulfonamide, to condense with carbonyl compounds to form heterocycles is a significant area of research. These reactions are crucial for the development of various compounds with potential applications in drug development and other areas of chemistry (Shainyan & Meshcheryakov, 2009).
Electrocatalysis and Energy Storage
Finally, this compound and its derivatives are being explored in the field of electrocatalysis and energy storage. They are investigated as potential electrolyte salts in lithium batteries, leveraging their good conductivity and dissociation properties (Zhao et al., 2015).
Safety and Hazards
The safety information for 2,2,2-Trifluoroethane-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mécanisme D'action
Mode of Action
Biochemical Pathways
Analyse Biochimique
Cellular Effects
The effects of 2,2,2-Trifluoroethane-1-sulfonamide on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity and function. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . The compound’s unique chemical structure allows it to participate in complex biochemical reactions, thereby affecting the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to bind to specific proteins allows it to be transported efficiently to its target sites, where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions.
Propriétés
IUPAC Name |
2,2,2-trifluoroethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NO2S/c3-2(4,5)1-9(6,7)8/h1H2,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATIGRDCWBXQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611783 | |
| Record name | 2,2,2-Trifluoroethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67497-95-4 | |
| Record name | 2,2,2-Trifluoroethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


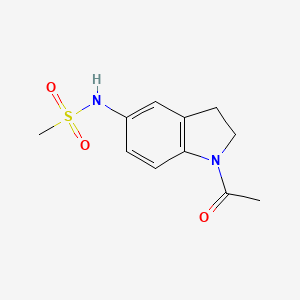
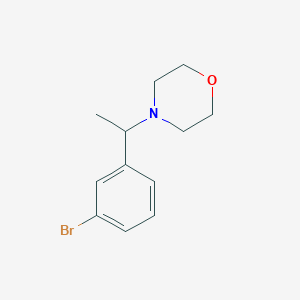
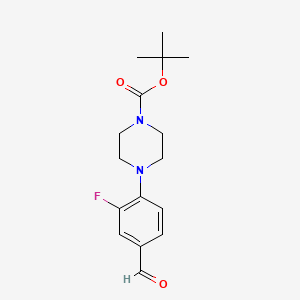
![Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate](/img/structure/B1342472.png)
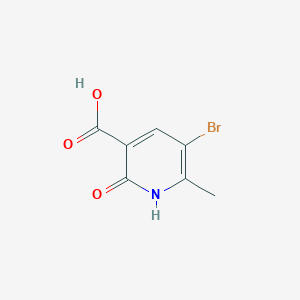
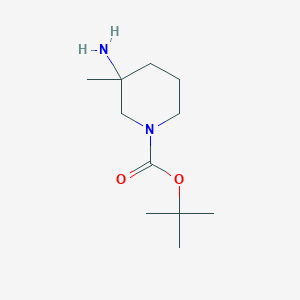
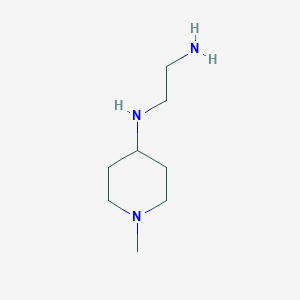
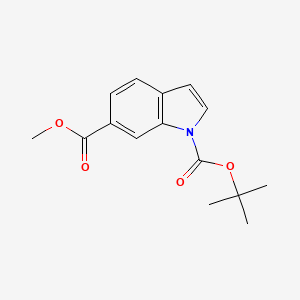
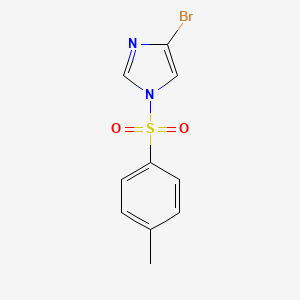
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

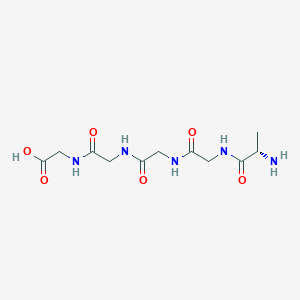
![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)